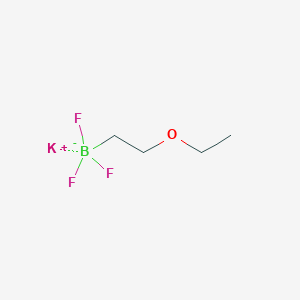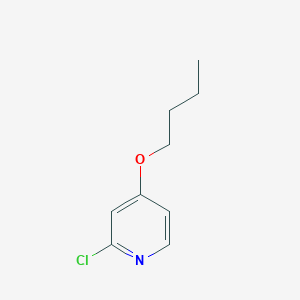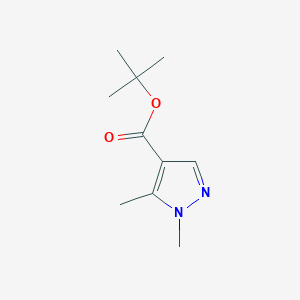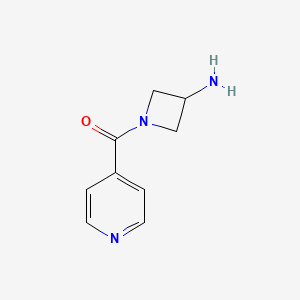![molecular formula C6H8F3NO B1469140 1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol CAS No. 1343727-13-8](/img/structure/B1469140.png)
1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
Overview
Description
“1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol” is a chemical compound used for pharmaceutical testing . It is a colorless liquid with a unique odor and is soluble in water and many organic solvents such as alcohols and ethers .
Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol” is a colorless liquid with a unique odor . It has a predicted density of 1.344±0.06 g/cm3, a melting point of 99°C, and a predicted boiling point of 176.5±40.0 °C .Scientific Research Applications
Physicochemical Properties and Miscibility
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied, focusing on molecules like 1,1,1-trifluoro-propan-2-ol (TFIP). These studies provide insights into the behavior of trifluoromethyl and methyl groups in water, revealing differences in the organization of the hydration shell around these groups and their impact on miscibility behavior compared to other fluorinated compounds (Fioroni et al., 2003).
Synthetic Applications
Novel synthetic routes have been developed for the preparation of various fluorinated compounds, demonstrating the versatility of fluorinated alcohols in organic synthesis. For example, novel syntheses of furans via stereoselective processing and palladium-catalyzed cycloisomerization starting from trifluoroalkynyl precursors have been explored (Zhang et al., 2007).
Material Science and Catalysis
Trifluoromethylated compounds have shown promise in material science and as catalysts in chemical reactions. The preparation, reactivity, and tautomeric preferences of novel (1H-quinolin-2-ylidene)propan-2-ones, which include trifluoromethylated versions, have been investigated for their unique properties and potential applications in catalysis and material development (Loghmani-Khouzani et al., 2006).
Environmental and Biological Applications
Studies on the cytotoxicity and acute toxicity of fluorescent markers derived from industrial waste, including cardanol and glycerol, have evaluated the potential environmental and biological impacts of these compounds. Such research is vital for understanding the safety and applicability of new materials in biological systems and for environmental monitoring (Pelizaro et al., 2019).
Mechanism of Action
Safety and Hazards
When handling “1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol”, it’s important to avoid contact with eyes, skin, and clothing. If contact occurs, the affected area should be rinsed immediately with plenty of water . Protective measures such as wearing safety glasses, gloves, and protective clothing are recommended .
properties
IUPAC Name |
1,1,1-trifluoro-3-(prop-2-ynylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c1-2-3-10-4-5(11)6(7,8)9/h1,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMKPRRNAVTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469063.png)


![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)

![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)




